2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide
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Overview
Description
“2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide” is a chemical compound1. However, there is limited information available about this specific compound.
Synthesis Analysis
The synthesis of similar compounds often involves the use of cyclohexylamine, a colorless liquid that is often used as an intermediate in the production of other organic compounds2. However, the specific synthesis process for “2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide” is not readily available in the searched resources.
Molecular Structure Analysis
The molecular structure of “2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide” is not explicitly provided in the searched resources.Chemical Reactions Analysis
The specific chemical reactions involving “2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide” are not detailed in the searched resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide” are not detailed in the searched resources.Scientific Research Applications
Hypoglycemic Activity
Research by Nikaljea, Choudharia, and Une (2012) on similar compounds highlights the synthesis of novel derivatives with significant hypoglycemic activity. These compounds were synthesized and evaluated in animal models, showing promising results for diabetes management. The study also conducted histopathological examinations to assess the toxicity effects on the liver and kidneys, indicating the therapeutic potential of these compounds (Nikaljea, Choudharia, & Une, 2012).
Anticonvulsant Properties
Camerman et al. (2005) investigated the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, revealing insights into their anticonvulsant activities. The study compared the structures to phenytoin, identifying specific molecular features likely responsible for the anticonvulsant effects. This research provides a foundation for developing new therapeutic agents based on the acetamide scaffold (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
Anticancer and Antimicrobial Activities
Kaya et al. (2017) designed and synthesized hydrazide and oxadiazole derivatives, evaluating their antimicrobial and antiproliferative activities. The compounds showed promising activity against various bacterial strains and human tumor cell lines, indicating their potential as chemotherapeutic agents. This study underscores the versatility of the acetamide derivatives in developing new drugs for cancer and infectious diseases (Kaya et al., 2017).
Neuroprotective Effects
A novel anilidoquinoline derivative was synthesized and evaluated for its efficacy in treating Japanese encephalitis, showing significant antiviral and antiapoptotic effects in vitro. The compound demonstrated a decrease in viral load and increased survival in virus-infected mice, indicating its potential as a therapeutic agent for viral encephalitis (Ghosh et al., 2008).
Monoamine Oxidase Inhibitors
Shen et al. (2014) explored the synthesis and biological evaluation of 2-phenoxyacetamide analogues as monoamine oxidase inhibitors, identifying compounds with potent and selective inhibitory effects. These findings are significant for the development of new antidepressant drugs, showcasing the compound's potential in addressing mental health disorders (Shen, Yu, Zhang, Jia, & Zhu, 2014).
Safety And Hazards
The safety data sheet for “2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide” indicates that it has some level of acute toxicity3. However, more specific information about its safety and hazards is not provided in the searched resources.
Future Directions
The future directions for the use or study of “2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide” are not specified in the searched resources.
Please note that this analysis is based on the information available from the searched resources and may not be comprehensive. For more detailed information, further research or consultation with a chemical expert may be necessary.
properties
IUPAC Name |
2-[4-[(cyclohexylamino)methyl]-2-methoxyphenoxy]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-20-15-9-12(7-8-14(15)21-11-16(17)19)10-18-13-5-3-2-4-6-13/h7-9,13,18H,2-6,10-11H2,1H3,(H2,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJKDAPPEOASFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2CCCCC2)OCC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80356673 |
Source
|
Record name | 2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide | |
CAS RN |
425646-58-8 |
Source
|
Record name | 2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80356673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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